molecular formula C6H6N4O B13668624 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol

Cat. No.: B13668624
M. Wt: 150.14 g/mol
InChI Key: BFCRWJLUIVXDLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antibacterial, and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3,5-dibromopyrazine with isoamyl nitrite in DMF (dimethylformamide) or NaNO2 in aqueous acetic acid . The reaction conditions often require the presence of a base such as N,N-diisopropylethylamine (DIPEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT. This inhibition results in the suppression of cancer cell growth and proliferation . Additionally, the compound can induce apoptosis and cell cycle arrest in cancer cells .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol

InChI

InChI=1S/C6H6N4O/c1-4-8-5-2-7-6(11)3-10(5)9-4/h2-3,11H,1H3

InChI Key

BFCRWJLUIVXDLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=C(N=CC2=N1)O

Origin of Product

United States

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